molecular formula C11H14N2 B2504665 2-Amino-5-butylbenzonitrile CAS No. 1026684-22-9

2-Amino-5-butylbenzonitrile

Cat. No.: B2504665
CAS No.: 1026684-22-9
M. Wt: 174.247
InChI Key: UYTCHVNBUZZWCW-UHFFFAOYSA-N
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Description

2-Amino-5-butylbenzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and a butyl group is attached to the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-butylbenzonitrile typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Starting with 5-butylbenzonitrile, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a palladium catalyst.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Nitro-5-butylbenzonitrile.

    Reduction: 2-Amino-5-butylbenzylamine.

    Substitution: 2-Acetamido-5-butylbenzonitrile or 2-Sulfonamido-5-butylbenzonitrile.

Scientific Research Applications

2-Amino-5-butylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and as a building block for therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-butylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Amino-5-tert-butylbenzonitrile: Similar structure but with a tert-butyl group instead of a butyl group.

    2-Amino-5-methylbenzonitrile: Contains a methyl group at the fifth position.

    2-Amino-5-ethylbenzonitrile: Features an ethyl group at the fifth position.

Uniqueness: 2-Amino-5-butylbenzonitrile is unique due to the presence of the butyl group, which can influence its physical properties, such as solubility and melting point, as well as its reactivity in chemical transformations. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-5-butylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCHVNBUZZWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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